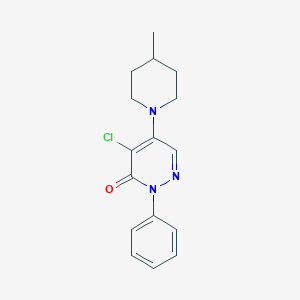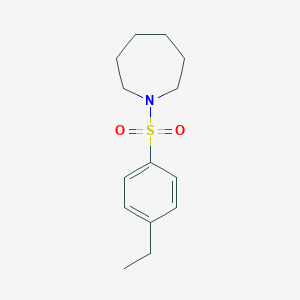![molecular formula C18H20Cl2N2O3S B272312 1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B272312.png)
1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine, commonly known as TCS-1102, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TCS-1102 belongs to the class of piperazine derivatives and has shown promising results in preclinical studies for the treatment of various neurological disorders.
Mécanisme D'action
TCS-1102 exerts its pharmacological effects by binding to the sigma-1 receptor with high affinity. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes, including calcium signaling, ion channel function, and protein folding. The binding of TCS-1102 to the sigma-1 receptor results in the modulation of these cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
TCS-1102 has been shown to have various biochemical and physiological effects in preclinical studies. It has been demonstrated to have analgesic effects in animal models of neuropathic pain, anticonvulsant effects in animal models of epilepsy, and anxiolytic effects in animal models of anxiety. Additionally, TCS-1102 has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of TCS-1102 is its high affinity for the sigma-1 receptor, which makes it a potent and selective ligand for this receptor. This property makes TCS-1102 an ideal tool compound for studying the role of the sigma-1 receptor in various physiological and pathological processes. However, one of the limitations of TCS-1102 is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on TCS-1102. One of the potential applications of TCS-1102 is in the treatment of chronic pain, which is a major clinical problem with limited treatment options. Additionally, TCS-1102 has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of various neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the pharmacological properties of TCS-1102 and its potential therapeutic applications.
Conclusion:
In conclusion, TCS-1102 is a novel compound that has shown promising results in preclinical studies for the treatment of various neurological disorders. Its high affinity for the sigma-1 receptor makes it an ideal tool compound for studying the role of this receptor in various physiological and pathological processes. Further research is needed to fully understand the pharmacological properties of TCS-1102 and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of TCS-1102 involves the reaction of 3,4-dichloroaniline and 4-methoxy-3-methylbenzenesulfonyl chloride with piperazine in the presence of a base. The reaction yields TCS-1102 as a white solid with a purity of more than 99%.
Applications De Recherche Scientifique
TCS-1102 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as neuropathic pain, epilepsy, and anxiety. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, neuronal excitability, and cell survival.
Propriétés
Nom du produit |
1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine |
|---|---|
Formule moléculaire |
C18H20Cl2N2O3S |
Poids moléculaire |
415.3 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-13-11-15(4-6-18(13)25-2)26(23,24)22-9-7-21(8-10-22)14-3-5-16(19)17(20)12-14/h3-6,11-12H,7-10H2,1-2H3 |
Clé InChI |
QIIJCFLKWXBBJW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)OC |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272326.png)


